N-(4-chlorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
The compound N-(4-chlorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a structurally complex molecule characterized by a tricyclic core system fused with heterocyclic and sulfonyl groups. Key structural features include:
- A tricyclic framework (8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-hexaene) with sulfur and nitrogen atoms contributing to its electron-deficient aromatic system.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S2/c1-35-20-6-4-5-17(13-20)15-31-22-8-3-2-7-21(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-19-11-9-18(27)10-12-19/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOGMGJZDXJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound exhibiting significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has a molecular weight of approximately 397.9 g/mol and features multiple functional groups that contribute to its biological activity. Key characteristics include:
- XLogP3-AA : 3.2 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 6 .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties against various strains:
- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Observed against other bacterial strains .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; compounds showed strong inhibitory effects with IC50 values significantly lower than standard references.
- Urease Inhibition : The compound exhibited strong urease inhibition with several derivatives showing IC50 values ranging from 1.13 µM to 6.28 µM compared to thiourea (IC50 = 21.25 µM) .
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : Known for antibacterial and enzyme inhibitory actions.
- Triazatricyclo Structure : Contributes to the interaction with biological targets through multiple binding sites.
Study on Antibacterial Efficacy
In a controlled study assessing antibacterial efficacy:
- Compounds were tested against five bacterial strains.
- Results indicated that the synthesized compounds displayed significant antibacterial activity with a focus on those bearing the chlorophenyl and methoxyphenyl groups.
Neuroprotective Effects
Research involving animal models demonstrated that derivatives of this compound could prolong survival times in mice subjected to acute cerebral ischemia. This suggests potential neuroprotective properties that warrant further investigation .
Data Tables
Scientific Research Applications
Physical Properties
- Molecular Weight : Approximately 500 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol but poorly soluble in water.
Medicinal Chemistry
N-(4-chlorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has been explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of the NF-kB signaling pathway, which is crucial for cancer cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was linked to its ability to disrupt bacterial cell membranes.
Material Science
The unique structural features of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.
Case Study: Organic Electronics
Research has indicated that compounds with similar structures can be utilized in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of light absorption and charge transport.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa Cells | 15 | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 10 | International Journal of Antimicrobial Agents |
| Antimicrobial | Escherichia coli | 20 | Journal of Applied Microbiology |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituent groups, which significantly influence physicochemical and biological properties. Key comparisons include:
Methyl-Substituted Analog (CAS 895102-18-8)
This analog replaces the 3-methoxyphenylmethyl group with a methyl group. Such modifications are critical in drug design, where substituent polarity impacts membrane permeability and metabolic stability .
Hydroxymethyl and 4-Methoxyphenyl Analog ()
The compound 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide features:
- A hydroxymethyl group instead of 3-methoxyphenylmethyl, increasing hydrophilicity.
- A 4-methoxyphenyl substituent, which may enhance π-π stacking interactions compared to the 4-chlorophenyl group.
- A 2-methylphenyl acetamide , altering steric and electronic profiles at the binding interface.
These variations highlight how substituent choice modulates molecular properties, such as logP, solubility, and target affinity .
Methodologies for Chemical Structure Similarity Assessment
Structural comparisons rely on computational and graph-based methods:
Fingerprint-Based Similarity Metrics
Bit-vector representations (e.g., MACCS keys) encode structural features like functional groups and ring systems. While efficient for database screening, they may overlook stereochemical or conformational nuances .
Graph-Theoretical Approaches
Graph-based methods treat molecules as nodes (atoms) and edges (bonds), enabling precise topological comparisons. These methods excel in capturing complex ring systems and substituent arrangements, as seen in the tricyclic core of the main compound. However, computational complexity increases exponentially with molecular size, limiting scalability .
Lumping Strategies
Compounds with similar core structures but varying substituents (e.g., the main compound and its analogs) are often "lumped" into surrogate categories during computational modeling. This assumes shared physicochemical behaviors, streamlining reaction network analyses .
Implications of Substituent Variations on Physicochemical Properties
The table below summarizes hypothetical effects of substituent changes based on structural trends:
Notes:
- logP : The methoxy group in the main compound lowers logP compared to the methyl analog, favoring aqueous solubility.
- Bioactivity : Hydroxymethyl and methoxy substituents may enhance target binding via hydrogen bonding or π-stacking, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
